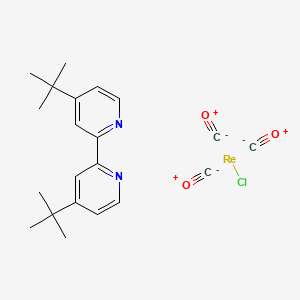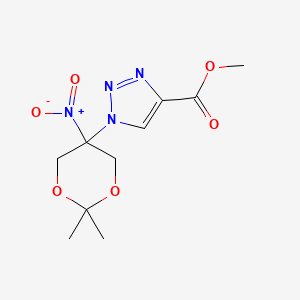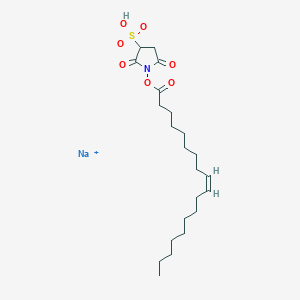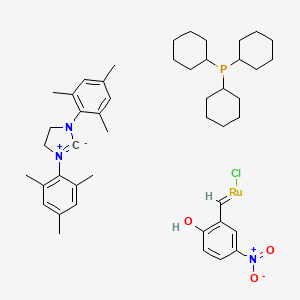
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) es un compuesto de coordinación que presenta un centro de renio(I) coordinado a tres grupos carbonilo y un ligando 4,4’-di-t-butil-2,2’-bipiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) generalmente implica la reacción de pentacarbonil cloruro de renio con 4,4’-di-t-butil-2,2’-bipiridina en presencia de un solvente adecuado. La reacción generalmente se lleva a cabo bajo una atmósfera inerte para evitar la oxidación. El esquema general de reacción es el siguiente:
Re(CO)5Cl+4,4’-di-t-butil-2,2’-bipiridina→Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I)+2CO
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio, con ajustes para la escala y la eficiencia. Los métodos industriales probablemente involucrarían condiciones de reacción optimizadas, como temperatura, presión y elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) puede sufrir varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: Los ligandos carbonilo pueden ser sustituidos por otros ligandos en condiciones apropiadas.
Oxidación y reducción: El centro de renio puede participar en reacciones redox, alterando su estado de oxidación.
Reacciones de coordinación: El ligando bipiridina puede coordinarse a otros centros metálicos, formando complejos bimetálicos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen fosfinas, aminas y otros ligandos. Las condiciones generalmente implican calentamiento y el uso de atmósferas inertes.
Oxidación y reducción: Se pueden usar reactivos como peróxido de hidrógeno o agentes reductores como borohidruro de sodio.
Reacciones de coordinación: Estas reacciones a menudo requieren la presencia de sales metálicas adicionales y solventes adecuados.
Principales productos formados
Reacciones de sustitución: Los productos incluyen complejos de renio sustituidos con diferentes ligandos.
Oxidación y reducción: Los productos incluyen complejos de renio en diferentes estados de oxidación.
Reacciones de coordinación: Los productos incluyen complejos bimetálicos con entornos de coordinación variados.
Aplicaciones Científicas De Investigación
Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) tiene varias aplicaciones de investigación científica:
Catálisis: Se utiliza como catalizador en diversas transformaciones orgánicas, incluyendo reacciones de hidrogenación y carbonilación.
Ciencia de los materiales: El compuesto se estudia por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y fotofísicas únicas.
Química medicinal: Se está investigando su posible uso en química medicinal, particularmente en el diseño de fármacos a base de metales.
Fotoquímica: Las propiedades fotofísicas del compuesto lo convierten en un candidato para su uso en dispositivos emisores de luz y reacciones fotoquímicas.
Mecanismo De Acción
El mecanismo de acción de Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) involucra su capacidad para coordinarse a varios sustratos y participar en procesos de transferencia de electrones. El centro de renio puede sufrir cambios en el estado de oxidación, facilitando las reacciones redox. El ligando bipiridina proporciona estabilidad y mejora la capacidad del compuesto para interactuar con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
Clorotriscarbonil(2,2’-bipiridina)renio(I): Estructura similar pero sin los grupos t-butil, lo que lleva a diferentes propiedades estéricas y electrónicas.
Clorotriscarbonil(4,4’-dimetil-2,2’-bipiridina)renio(I): Estructura similar con grupos metilo en lugar de grupos t-butil, afectando su reactividad y aplicaciones.
Singularidad
Clorotriscarbonil(4,4’-di-t-butil-2,2’-bipiridina)renio(I) es único debido a la presencia de los voluminosos grupos t-butil, que pueden influir en sus propiedades estéricas y reactividad. Estos grupos pueden proporcionar mayor estabilidad y selectividad en aplicaciones catalíticas en comparación con compuestos similares sin tales sustituyentes voluminosos.
Propiedades
Fórmula molecular |
C21H24ClN2O3Re |
|---|---|
Peso molecular |
574.1 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |
Clave InChI |
NVKZHMBAFXROBZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12,18-dihydroxy-7-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one](/img/structure/B12308558.png)
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)



![rac-(1R,2R)-2-[(1H-1,2,3-triazol-1-yl)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B12308574.png)
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)

![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)
![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)

![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
